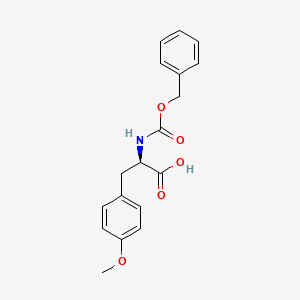

Cbz-4-Methoxy-D-Phenylalanine

Description

Structure

3D Structure

Properties

Molecular Weight |

329.42 |

|---|---|

Origin of Product |

United States |

Chemical Transformations and Reactivity of Cbz 4 Methoxy D Phenylalanine

Cleavage and Deprotection of the Carbobenzyloxy (Cbz) Group

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, especially in peptide chemistry. masterorganicchemistry.com Its removal, or deprotection, is a critical step to liberate the free amine for subsequent reactions. The stability of the Cbz group allows for a range of deprotection strategies, offering orthogonality with other protecting groups like Boc and Fmoc. masterorganicchemistry.com

Catalytic Hydrogenation Methods

Catalytic hydrogenation is the most common and mildest method for the cleavage of the Cbz group. masterorganicchemistry.com This reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds under neutral pH conditions, which is advantageous for substrates containing acid- or base-sensitive functional groups. masterorganicchemistry.com

Transfer hydrogenolysis represents an alternative to using gaseous hydrogen. nih.gov This method employs a hydrogen donor, such as ammonium (B1175870) formate (B1220265) (HCONH4), in conjunction with a palladium catalyst. nih.gov A notable application of this technique involves micellar catalysis, where a surfactant like TPGS-750-M is used to facilitate the reaction in aqueous media, a method particularly relevant for DNA-encoded library (DEL) synthesis. nih.gov This approach has demonstrated high efficiency for the hydrogenolysis of Cbz-protected amines. nih.gov

| Catalyst | Hydrogen Source | Solvent | Conditions | Outcome |

| 10% Pd/C | H₂ | Methanol/THF | 1.5-2 equiv DIEA | Effective deiodination and Cbz removal. acs.org |

| Pd/C | HCONH₄ | TPGS-750-M/H₂O | Room Temperature | Highly efficient Cbz deprotection. nih.gov |

| Pd(OH)₂ | H₂ | Not specified | Not specified | Used for Cbz and benzyl (B1604629) ester removal. nih.gov |

| 10% Pd/CaCO₃ | H₂ | Methanol | 40°C, 1 atm | Cleavage of Cbz group in a flow reactor. rsc.org |

Acid-Mediated Deprotection

While catalytic hydrogenation is the preferred method, acid-mediated deprotection offers an alternative for removing the Cbz group. Strong acids like trifluoroacetic acid (TFA) can be used, although this method is less common due to the potential for side reactions with sensitive functional groups. masterorganicchemistry.comcam.ac.uk The conditions required for acid-mediated Cbz cleavage are generally harsher than those for Boc group removal, providing a degree of orthogonality. masterorganicchemistry.com For instance, it has been noted that while trifluoroacetic acid can cleave Boc groups, Cbz groups often require stronger acidic conditions or different reagents for removal. cam.ac.uk The use of aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported as an effective method for Cbz deprotection at room temperature with good functional group tolerance. organic-chemistry.org

| Reagent | Solvent | Conditions | Notes |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) | Room Temperature | Can lead to partial deprotection of other acid-labile groups. cam.ac.uk |

| Aluminum chloride (AlCl₃) | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Room Temperature | Offers good functional group tolerance. organic-chemistry.org |

| Aqueous Phosphoric Acid | Water | Not specified | Tolerates Cbz groups while cleaving tert-butyl carbamates, esters, and ethers. organic-chemistry.org |

Other Selective Deprotection Strategies

Beyond catalytic hydrogenation and acidolysis, other methods for Cbz deprotection exist, offering further selectivity. One such method involves nucleophilic attack. For example, a protocol using 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C has been developed for the deprotection of Cbz-protected amines. organic-chemistry.org This method is particularly useful for substrates with functionalities that are sensitive to standard hydrogenolysis or acid-mediated conditions. organic-chemistry.org

Enzymatic deprotection presents a mild and highly specific alternative. google.com For instance, a penicillin G acylase has been shown to be effective in removing the Cbz group from various protected amino acids. google.com This biocatalytic approach offers excellent chemoselectivity, operating under mild conditions and avoiding the use of harsh reagents.

Photochemical methods have also been explored for the removal of protecting groups. While not as common for Cbz groups, the development of photolabile protecting groups highlights the ongoing search for orthogonal deprotection strategies. researchgate.netunifr.ch

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of Cbz-4-Methoxy-D-Phenylalanine is a key site for synthetic elaboration, most notably for the formation of amide and ester bonds.

Amide Bond Formation in Peptide Synthesis

The primary application of this compound is in peptide synthesis, where its carboxylic acid group is coupled with the amino group of another amino acid or peptide. creative-peptides.compeptide.com This amide bond formation requires the activation of the carboxylic acid.

Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and racemization. masterorganicchemistry.com Other activating agents include uronium-based reagents like HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). rsc.org

The synthesis can be performed in either solution-phase or solid-phase peptide synthesis (SPPS). peptide.comontosight.ai In SPPS, the C-terminal amino acid is anchored to a solid support, and the peptide chain is built up through sequential deprotection and coupling steps. peptide.com While the Cbz group has been used more extensively in solution-phase synthesis, its application in SPPS is also possible. peptide.com

The choice of coupling reagents and reaction conditions is crucial to ensure high yields and minimize racemization of the chiral center. unifr.ch

| Coupling Reagent | Additive | Solvent | Application |

| N,N'-Dicyclohexylcarbodiimide (DCC) | - | Not specified | Classic reagent for peptide bond formation. masterorganicchemistry.com |

| Methoxyacetylene | - | Ethyl Acetate (B1210297) | Used for coupling N-Cbz-amino acids with amino acid esters. google.com |

| HCTU | DIPEA | DMF | Used in solid-phase peptide synthesis. rsc.org |

| Methanesulfonyl chloride | N-methylimidazole | Dichloromethane | For the synthesis of arylamides without racemization. organic-chemistry.org |

Esterification Reactions

The carboxylic acid of this compound can be converted to an ester. This is often done to protect the carboxylic acid during certain reactions or to modify the properties of the molecule. For example, esterification with 4-nitrophenol (B140041) produces an activated ester, N-Cbz-D-phenylalanine 4-nitrophenyl ester, which is stable and can be readily used for coupling with other amino acids or peptides. ontosight.ai

Esterification can also be achieved through reaction with an alcohol under acidic conditions or by using other standard esterification methods. For instance, the formation of a 4-methoxybenzyl (PMB) ester has been used in organic synthesis, which can be cleaved under specific oxidative or hydrogenolytic conditions. nih.gov

| Ester Type | Reagents | Purpose |

| 4-Nitrophenyl ester | 4-Nitrophenol, DCC | Activated ester for peptide synthesis. ontosight.ai |

| Benzyl ester | Benzyl alcohol, acid catalyst | Carboxyl protection, removable by hydrogenation. nih.govcam.ac.uk |

| Methyl/Ethyl ester | Methanol/Ethanol, SOCl₂ | Carboxyl protection. mdpi.com |

| Ethanethiol ester | EtSH, DCC, DMAP | Intermediate for conversion to aldehydes or ketones. scispace.com |

Reactions at the Alpha-Carbon Stereocenter

The stereochemical integrity of the alpha-carbon is a critical aspect of peptide synthesis, directly impacting the biological activity of the final peptide. The behavior of this compound in this context is of significant interest.

Retention of Configuration in Coupling Reactions

The prevention of racemization is a primary concern during peptide bond formation. The benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group of amino acids like this compound is known to suppress the formation of oxazolone (B7731731) intermediates, which are a major pathway for racemization. spbu.ruuniurb.it The use of carbamate (B1207046) protecting groups, such as Cbz, is a well-established strategy to maintain the stereochemical purity of the amino acid during coupling reactions. uniurb.itmasterorganicchemistry.com While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the general principles of peptide synthesis strongly suggest that coupling reactions involving this compound would proceed with a high degree of stereochemical retention, particularly when appropriate coupling reagents and conditions are employed. peptide.comresearchgate.net The choice of coupling reagent and additives, such as HOBt or HOAt, can further minimize the risk of epimerization. peptide.com

Studies on Racemization/Epimerization during Synthesis

Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis that can lead to diastereomeric impurities that are difficult to separate. nih.govmdpi.com This process can be influenced by several factors, including the type of protecting group, the activation method for the carboxylic acid, and the reaction conditions. nih.govmdpi.com

The N-Cbz protecting group is generally effective at minimizing racemization during the coupling of individual amino acids. spbu.rupeptide.com However, the risk of epimerization increases significantly when coupling peptide fragments, a process where the C-terminal amino acid of one fragment is activated. chemrxiv.org While direct studies on the racemization of this compound are not explicitly detailed, the general mechanisms of epimerization in peptide synthesis are well-understood. nih.govmdpi.com The primary pathway involves the formation of a 5(4H)-oxazolone intermediate from the activated C-terminal amino acid, which can then tautomerize to a more stable, achiral form, leading to loss of stereochemical integrity upon subsequent reaction. mdpi.com

Factors Influencing Epimerization in Peptide Synthesis:

| Factor | Influence on Epimerization |

| Protecting Group | Urethane-type protecting groups like Cbz and Fmoc are effective at suppressing racemization during single amino acid coupling. masterorganicchemistry.compeptide.com |

| Activation Method | Strong activation of the carboxyl group can increase the rate of oxazolone formation and subsequent epimerization. mdpi.com |

| Coupling Reagents | The choice of coupling reagent and the use of additives like HOBt or HOAt can significantly reduce the extent of epimerization. peptide.com |

| Base | The presence and strength of the base used can influence the rate of enolization and epimerization. uniurb.it |

| Peptide Chain Length | The risk of epimerization is higher during the coupling of peptide fragments compared to single amino acids. chemrxiv.org |

Reactivity of the Methoxy-Substituted Aromatic Ring

The electron-donating methoxy (B1213986) group on the phenyl ring of this compound significantly influences its reactivity, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Potentials

The methoxy group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which stabilizes the carbocation intermediate formed during the reaction. masterorganicchemistry.com This increased electron density on the aromatic ring makes it more susceptible to attack by electrophiles.

While specific examples of EAS reactions on this compound were not found, the general principles of EAS on methoxy-substituted benzene (B151609) rings are well-established. masterorganicchemistry.com Potential electrophilic substitution reactions could include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The directing effect of the methoxy group would favor substitution at the positions ortho to it (positions 3 and 5). However, steric hindrance from the adjacent amino acid side chain might influence the regioselectivity of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., for further derivatization)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have been widely applied in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.netmdpi.com The aromatic ring of this compound can potentially participate in such reactions, although it would likely require prior functionalization to an aryl halide or triflate to act as the electrophilic partner.

More commonly, derivatives of phenylalanine are modified using these methods. For instance, Suzuki-Miyaura cross-coupling reactions have been used to synthesize unnatural amino acids, including 4-methoxyhomophenylalanine, from enantiopure vinyloxazolidine derivatives. nih.gov In another example, palladium-catalyzed Suzuki-Miyaura reactions were successfully performed on phenyl ester derivatives of aspartic acid, coupling them with 4-methoxyphenylboronic acid. nih.gov These examples highlight the utility of palladium catalysis in modifying amino acid structures. While direct cross-coupling on the unmodified aromatic ring of this compound is less common, derivatization of the ring to introduce a suitable leaving group would open up possibilities for a wide range of further functionalization via reactions like Suzuki-Miyaura, Sonogashira, and Negishi couplings. mdpi.com

Electrochemical Transformations of N-Protected Amino Acids

Electrochemical methods offer a unique approach to the transformation of N-protected amino acids. rsc.orgresearchgate.net Anodic oxidation can lead to decarboxylation and the formation of N-acyliminium ion intermediates, which can be trapped by nucleophiles. nih.govacs.org For instance, the electrochemical decarboxylative α-methoxylation of various N-protected α-amino acids has been achieved, yielding N-protected (1-methoxyalkyl)amines. rsc.org

While specific studies on the electrochemical transformation of this compound are not detailed, research on related compounds provides insight into its potential reactivity. For example, the decarboxylative anodic oxidation has been shown to be compatible with easily oxidizable 4-anisoyl substituents in other systems. nih.govacs.org This suggests that the methoxy group on the phenyl ring of this compound would likely be stable under certain electrochemical conditions. Furthermore, the Cbz protecting group itself is compatible with these electrochemical decarboxylation/cyclization conditions. beilstein-journals.org However, palladium-catalyzed hydrogenolysis of the N-Cbz group in some electrochemically synthesized products has been shown to lead to ring-opening, indicating the instability of the N-unprotected hemiaminal. nih.govacs.org

Applications of Cbz 4 Methoxy D Phenylalanine in Advanced Chemical and Biochemical Research

Building Block in Peptide and Peptidomimetic Synthesis

Cbz-4-Methoxy-D-Phenylalanine is a versatile building block in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. The Cbz group provides protection for the amino group during peptide synthesis, preventing unwanted side reactions. spbu.ruontosight.ai

The incorporation of this compound into linear peptide sequences is a strategic approach to introduce specific conformational constraints and to probe structure-activity relationships. The D-amino acid configuration can significantly alter the peptide's secondary structure and its susceptibility to enzymatic degradation. For instance, its inclusion can induce turns or disrupt helical structures, providing insights into the conformational requirements for biological activity.

The non-enzymatic synthesis of dipeptides, such as N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu), has been demonstrated using condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) in reverse micellar systems. mdpi.com This highlights a methodological approach that could be adapted for the incorporation of this compound into linear peptide chains. Furthermore, the synthesis of N-Cbz amides and their subsequent use in transamidation reactions at room temperature offer a versatile method for creating peptide bonds. researchgate.net

Cyclic peptides are of significant interest in drug discovery due to their enhanced stability and constrained conformations. nih.gov this compound can be a key component in the synthesis of these cyclic structures. The synthesis often involves the creation of a linear peptide precursor containing the desired amino acids, followed by a cyclization step. nih.govnih.gov The presence of the D-amino acid can facilitate the adoption of a specific turn conformation that is conducive to cyclization.

Recent advancements in solid-phase peptide synthesis (SPPS) have streamlined the creation of complex peptides, including those containing non-proteinogenic amino acids like β-methoxy phenylalanine. acs.org These methods, which sometimes utilize bulky resins to minimize side reactions, are applicable to the synthesis of linear precursors for cyclic peptides containing this compound. acs.org

Aza-peptides are a class of peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom. researchgate.net This substitution introduces significant conformational changes, often inducing a turn in the peptide backbone. researchgate.net this compound can be utilized in the synthesis of aza-peptide building blocks. The synthesis of aza-peptides often involves the coupling of protected hydrazines with activated carbonyl compounds. researchgate.net

The development of peptidomimetics with improved drug-like properties is a major focus in medicinal chemistry. mdpi.com this compound can be incorporated into various peptidomimetic scaffolds to enhance properties such as stability, bioavailability, and receptor affinity. For example, it can be part of dipeptide scaffolds used in the design of enzyme inhibitors. nih.gov

Use in Protein Engineering and Chemical Biology

The unique properties of this compound and related analogs make them valuable tools in protein engineering and chemical biology, allowing for the introduction of novel functionalities into proteins.

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs), including aromatic analogs of phenylalanine, into proteins in living cells. nih.govnih.gov This powerful technique enables the introduction of unique chemical functionalities for probing protein structure and function. While direct genetic incorporation of Cbz-protected amino acids is not standard due to the protecting group, studies on the incorporation of various substituted phenylalanines provide a strong foundation for the potential use of 4-Methoxy-D-Phenylalanine (after deprotection) in such systems.

Researchers have successfully incorporated a variety of para- and meta-substituted phenylalanine derivatives into proteins using engineered aminoacyl-tRNA synthetase/tRNA pairs. nih.govnih.gov These analogs can contain diverse functional groups like halides, ketones, azides, and alkynes, which can be used for site-specific protein labeling and modification. nih.govnih.gov The incorporation of these analogs can provide insights into the local protein environment and can be used to create proteins with novel catalytic or binding properties. nih.govacs.org For instance, the incorporation of a nonhydrolyzable phosphotyrosine analog, p-carboxymethyl-L-phenylalanine (CMF), into proteins in mammalian cells has been demonstrated, facilitating the study of protein phosphorylation. rsc.orgacs.org

Substituted phenylalanines are integral to the design of biochemical probes and sensors for studying biological processes. The introduction of specific functional groups onto the phenyl ring allows for the development of probes with unique spectroscopic or reactive properties. For example, fluorinated phenylalanines are used in PET imaging and as enzyme inhibitors. nih.govbeilstein-journals.org

Activity-based probes (ABPs) are small molecules that covalently bind to the active site of specific enzymes, allowing for their detection and characterization. nih.govfrontiersin.org Diaryl α-aminoalkylphosphonates, which can be derived from substituted phenylalanines, have been developed as inhibitors and ABPs for serine proteases. mdpi.com The 4-methoxy substitution has been found to be optimal in some cases for inhibiting certain proteases. mdpi.com Furthermore, Cbz-protected amino acids are often part of the recognition elements in these probes. frontiersin.org These probes can be tagged with fluorophores or other reporter groups to enable their visualization in complex biological samples. nih.govnih.gov

Site-Specific Protein Modification Strategies

The carboxybenzyl (Cbz) protecting group is a cornerstone in peptide synthesis and protein modification, first introduced by Max Bergmann and Leonidas Zervas. acs.org This protecting group is instrumental in selectively blocking the amine functionality of amino acids, thereby directing reactions to other sites within a molecule. In the context of this compound, the Cbz group allows for the strategic incorporation of this unnatural amino acid into peptide chains or its attachment to proteins at specific locations.

The modification of proteins at specific sites is crucial for understanding their function, creating therapeutic conjugates, and developing novel biomaterials. Strategies often involve the use of chemically synthesized, non-canonical amino acids that can be incorporated into a protein's structure. While methods like native chemical ligation (NCL) allow for the assembly of peptide fragments, the initial synthesis of these fragments relies on protected amino acids like this compound. acs.org The presence of the Cbz group on the D-phenylalanine derivative prevents its unwanted polymerization and directs its coupling to a desired location, such as the N-terminus of a peptide or a side chain of another amino acid.

The 4-methoxy substituent on the phenyl ring can also play a role in modification strategies. This electron-donating group can influence the local chemical environment and potentially participate in or direct specific chemical reactions for further functionalization after its incorporation into a protein. The ability to introduce a unique chemical handle like the 4-methoxy-D-phenylalanine moiety site-specifically is essential for creating proteins with novel properties and functions. cuni.cz

Precursor for Advanced Synthetic Intermediates

This compound serves as a valuable starting material for the synthesis of more complex and functionally diverse amino acid derivatives. Its defined stereochemistry and protected amine group make it an ideal scaffold for further chemical elaboration.

Boronated phenylalanine derivatives, particularly 4-borono-L-phenylalanine (L-BPA), are of significant interest, primarily for their use in Boron Neutron Capture Therapy (BNCT). researchgate.netsemanticscholar.org The synthesis of such compounds often requires multi-step procedures starting from protected amino acids. This compound can be envisioned as a precursor for the synthesis of its corresponding D-boronated analogue.

A common strategy for introducing a boronate group onto a phenyl ring is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govescholarship.org While the methoxy (B1213986) group itself is not typically a direct leaving group for such couplings, it can be converted into a more suitable functional group, such as a triflate or an iodide.

A plausible synthetic route starting from this compound is outlined below. This highlights the transformation of the methoxy group to a reactive intermediate suitable for borylation.

Table 1: Proposed Synthetic Route for Boronated D-Phenylalanine Derivative

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Ether Cleavage | BBr₃, CH₂Cl₂ | Cbz-4-Hydroxy-D-Phenylalanine |

| 2 | Triflation | Triflic anhydride (B1165640) (Tf₂O), Pyridine (B92270) | Cbz-4-Triflyloxy-D-Phenylalanine |

| 3 | Borylation | Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc, Dioxane | Cbz-4-(pinacolatoboryl)-D-Phenylalanine |

| 4 | Deprotection | HCl or H₂/Pd-C | 4-Borono-D-Phenylalanine |

This sequence leverages established organometallic methodologies, demonstrating the utility of this compound as a foundational building block for creating high-value boronated amino acids for research purposes. nih.gov

The incorporation of fluorine into amino acids and peptides can significantly alter their biological properties, including metabolic stability and binding affinity. nih.gov this compound is a useful precursor for synthesizing fluorinated analogs due to the directing effect of the methoxy group in electrophilic aromatic substitution reactions.

The electron-donating methoxy group activates the aromatic ring and directs electrophilic fluorinating agents to the ortho positions (positions 2 and 6). This allows for the regioselective synthesis of 2-fluoro- and 2,6-difluoro-4-methoxyphenylalanine derivatives.

Table 2: Electrophilic Fluorination of this compound

| Fluorinating Agent | Product(s) | Typical Conditions | Reference Concept |

| Selectfluor™ | Cbz-2-Fluoro-4-Methoxy-D-Phenylalanine | Acetonitrile (B52724), Room Temp | Electrophilic Fluorination |

| N-Fluorobenzenesulfonimide (NFSI) | Cbz-2-Fluoro-4-Methoxy-D-Phenylalanine | Dichloromethane (B109758), 0°C to RT | Electrophilic Fluorination |

Furthermore, Cbz-protected aminomalonates can be used to synthesize various fluorinated phenylalanine derivatives. In one established method, a Cbz-protected aminomalonate is reacted with a fluorinated benzyl (B1604629) bromide, followed by hydrolysis and decarboxylation to yield the desired Cbz-protected fluorinated phenylalanine. nih.govbeilstein-journals.org While this method doesn't use this compound directly as the starting material, it highlights the compatibility of the Cbz protecting group in synthetic routes toward fluorinated amino acids. nih.gov

Contributions to Mechanistic Organic Chemistry Studies

This compound, as a well-defined molecular probe, offers significant value in the study of reaction mechanisms. The specific stereochemistry, the robust Cbz protecting group, and the electronically active methoxy substituent provide distinct handles for investigating the intricacies of organic reactions.

In the field of photoredox catalysis, for instance, N-protected amino acids are often used as substrates to explore decarboxylative functionalization reactions. nih.gov The efficiency and stereochemical outcome of such reactions can be highly dependent on the electronic nature of the substrate. By comparing the reactivity of this compound with other substituted phenylalanine derivatives (e.g., Cbz-4-nitro-D-phenylalanine or Cbz-D-phenylalanine itself), chemists can elucidate the electronic effects on the key steps of the catalytic cycle, such as single-electron transfer and radical generation. The methoxy group, being a strong electron-donating group, can stabilize a radical cation intermediate, potentially altering the reaction pathway or rate compared to unsubstituted or electron-withdrawn analogues. nih.gov

The Cbz group itself is a classic subject of mechanistic studies. The conditions required for its removal—typically hydrogenolysis (H₂/Pd-C) or strong acidic/basic conditions—are well-characterized. organic-chemistry.org However, developing milder or more chemoselective deprotection methods is an ongoing area of research. Using this compound as a substrate allows researchers to study the influence of the 4-methoxy substituent on the kinetics and mechanism of Cbz cleavage under various novel conditions.

Analytical and Characterization Approaches in Research of Cbz 4 Methoxy D Phenylalanine

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of Cbz-4-Methoxy-D-Phenylalanine. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide complementary information, which, when combined, offers a complete picture of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the carbonyl carbons of the carboxylic acid and the carbamate (B1207046), the aromatic carbons, the methoxy (B1213986) carbon, and the aliphatic carbons of the amino acid backbone (Cα and Cβ). The chemical shifts are indicative of the electronic environment of each carbon atom.

The following table summarizes the anticipated chemical shifts for the key nuclei in this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

| Assignment | ¹H NMR Expected Chemical Shift (ppm) | ¹³C NMR Expected Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | ~10-12 (broad s) | ~173-176 |

| Cbz Carbonyl (C=O) | - | ~155-157 |

| Cbz Aromatic (C₆H₅) | ~7.30-7.40 (m) | ~127-137 |

| Cbz Methylene (CH₂) | ~5.10 (s) | ~66-68 |

| 4-Methoxyphenyl Aromatic (C₆H₄) | ~6.80 (d), ~7.20 (d) | ~114 (C ortho to OMe), ~130 (C meta to OMe), ~128 (C ipso), ~158 (C para, attached to OMe) |

| Methoxy (OCH₃) | ~3.75 (s) | ~55 |

| Amide NH | ~5.2-5.4 (d) | - |

| Alpha-Proton/Carbon (α-CH) | ~4.6-4.7 (m) | ~55-57 |

| Beta-Proton/Carbon (β-CH₂) | ~3.0-3.2 (m) | ~37-39 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands confirming its structure. yildiz.edu.tr

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the hydroxyl group of the carboxylic acid.

N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ from the amide N-H bond of the Cbz group.

C-H Stretches: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds.

C=O Stretches: Two distinct and strong carbonyl absorptions are expected: one for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the urethane (B1682113) (Cbz) carbonyl around 1680-1700 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions corresponding to the C-O bonds of the ether and carbamate groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Amide) | 3300-3400 | Moderate |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=O (Cbz Urethane) | 1680-1700 | Strong |

| C=C (Aromatic) | 1450-1600 | Multiple moderate bands |

| C-O (Ether/Carbamate) | 1000-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Using techniques like Electrospray Ionization (ESI), the molecule can be gently ionized to observe the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming its molecular weight (329.35 g/mol ). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmentation of the molecular ion to yield characteristic daughter ions, which helps to confirm the structure. Key fragmentation pathways for Cbz-protected amino acids often involve the loss of the benzyl (B1604629) group (C₇H₇, 91 Da) or the entire benzyloxy group, and cleavages around the amino acid core, such as the loss of CO₂ (44 Da). nih.govwiley-vch.de

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC, Chiral HPLC, TLC)

Chromatographic methods are essential for separating this compound from impurities, starting materials, and its corresponding L-enantiomer.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the compound. A C18 (octadecylsilyl) stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. The compound is detected using a UV detector, typically monitoring at a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm). The purity is calculated from the relative peak area of the main component compared to any impurity peaks. nih.gov

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique used to monitor reaction progress and assess purity. The compound is spotted on a silica (B1680970) gel plate and eluted with a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The position of the spot (retention factor, Rf) is characteristic of the compound in that specific solvent system, and the presence of multiple spots indicates impurities.

Chiral HPLC for Enantiomeric Excess Determination

Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can have significant consequences in biological systems. Chiral HPLC is the definitive method for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. chromatographytoday.com

Several types of CSPs are effective for separating N-protected amino acids. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs (e.g., teicoplanin) are widely used. google.com The mobile phase can be operated in normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., acetonitrile/water with an acidic modifier) modes. The choice of CSP and mobile phase is determined empirically to achieve optimal resolution between the D- and L-enantiomer peaks. chiraltech.com The enantiomeric excess (e.e.) is then calculated from the integrated peak areas of the two enantiomers.

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| RP-HPLC | C18 Silica | Acetonitrile/Water + 0.1% TFA | Chemical Purity |

| Chiral HPLC (Normal Phase) | Polysaccharide-based (e.g., Chiralcel OD) | Hexane/Isopropanol | Enantiomeric Excess |

| Chiral HPLC (Reversed Phase) | Macrocyclic Antibiotic (e.g., Chirobiotic T) | Methanol/Water + Acetic Acid | Enantiomeric Excess |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexanes (e.g., 1:1 v/v) | Qualitative Purity/Reaction Monitoring |

Crystallographic Analysis of Derived Structures

For related N-protected phenylalanine derivatives, crystallographic analysis has provided definitive proof of:

Molecular Conformation: The exact bond angles, bond lengths, and torsional angles of the molecule in the solid state. nih.gov

Absolute Stereochemistry: Unambiguous confirmation of the D-configuration at the chiral α-carbon.

Intermolecular Interactions: Detailed information on how molecules pack together in the crystal lattice, revealing non-covalent interactions like hydrogen bonding (e.g., between carboxylic acid and amide groups) and π-π stacking of the aromatic rings. mdpi.com

Should a crystal structure of this compound or a peptide containing this residue be determined, it would provide an unparalleled level of structural detail, serving as an ultimate reference for confirming its identity and stereochemical integrity.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The efficient and stereochemically pure synthesis of Cbz-4-Methoxy-D-Phenylalanine is a cornerstone for its broader application. Future research is actively pursuing the development of more advanced and efficient stereoselective synthetic routes. While classical methods for synthesizing D-amino acids exist, the focus is shifting towards innovative strategies that offer higher yields, greater stereoselectivity, and more environmentally benign conditions.

Another significant avenue of research is the application of biocatalysis . The use of enzymes, such as D-amino acid dehydrogenases or transaminases, offers the potential for highly specific and efficient synthesis of D-amino acids from readily available starting materials. nih.govjst.go.jp Researchers are exploring the engineering of these enzymes to enhance their substrate specificity for 4-methoxyphenylpyruvic acid or related precursors, allowing for a direct and highly enantioselective route to the desired D-amino acid. Furthermore, chemoenzymatic strategies, which combine the advantages of both chemical and enzymatic synthesis, are being investigated to streamline the production of this compound.

A summary of potential novel synthetic approaches is presented in the table below:

| Synthetic Approach | Description | Potential Advantages |

| Asymmetric Catalysis | Utilization of chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of the reaction. | High enantioselectivity, potential for catalyst recycling, broad substrate scope. |

| Biocatalysis | Employment of enzymes (e.g., engineered dehydrogenases or transaminases) to catalyze the stereoselective synthesis. | High specificity, mild reaction conditions, environmentally friendly. |

| Chemoenzymatic Synthesis | A hybrid approach combining chemical steps with enzymatic transformations to optimize the synthetic route. | Can overcome limitations of purely chemical or enzymatic methods, improved efficiency. |

Exploration of Expanded Reactivity Profiles

Beyond its role as a protected amino acid for peptide synthesis, the inherent chemical functionalities of this compound present opportunities for a broader range of chemical transformations. Future research will likely focus on exploring and expanding its reactivity profile, unlocking its potential as a versatile chemical intermediate.

The carbobenzyloxy (Cbz) protecting group , while primarily used for temporary protection of the amine, can also participate in various chemical reactions. Investigations into the selective transformation of the Cbz group, beyond its standard deprotection, could lead to novel synthetic methodologies. This might include partial reduction or functionalization of the benzyl (B1604629) moiety under specific conditions.

The amino acid core provides a scaffold for various chemical modifications. Research into diastereoselective reactions at the α-carbon, for instance, could lead to the synthesis of α-substituted or α,α-disubstituted amino acid derivatives with unique conformational properties.

The 4-methoxy-substituted phenyl side chain is a key area for exploring expanded reactivity. The electron-donating nature of the methoxy (B1213986) group activates the aromatic ring towards electrophilic aromatic substitution reactions. This opens up possibilities for introducing a wide range of functional groups at the ortho positions (relative to the methoxy group) of the phenyl ring. Such modifications could be used to attach fluorescent probes, cross-linking agents, or other reporter groups, transforming the amino acid into a tool for chemical biology. Furthermore, the methoxy group itself can be a site for chemical manipulation, such as demethylation to reveal a reactive phenol (B47542) group, which can then be further functionalized.

| Functional Group | Potential Reactions | Resulting Functionalities |

| Cbz Group | Selective transformations beyond deprotection. | Modified protecting groups, novel functionalities on the benzyl ring. |

| Amino Acid Core | Diastereoselective reactions at the α-carbon. | α-substituted or α,α-disubstituted amino acids. |

| 4-Methoxy Phenyl Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts). | Introduction of probes, cross-linkers, or other functional groups. |

| Methoxy Group | Demethylation. | Generation of a reactive phenol for further functionalization. |

Integration into Complex Molecular Architectures for Fundamental Studies

A primary driver for the synthesis of non-canonical amino acids like this compound is their incorporation into larger, more complex molecules to probe and understand fundamental biological and chemical processes. Future research will undoubtedly focus on leveraging this compound as a unique building block in various molecular architectures.

Beyond peptides, this compound can be integrated into a variety of complex molecular scaffolds , including natural product analogues and peptidomimetics. mdpi.com Its unique stereochemistry and functionalized side chain can be used to create novel molecular shapes and to introduce specific points of interaction with biological targets.

Moreover, the potential to functionalize the aromatic ring, as discussed in the previous section, allows for the use of this amino acid as a biophysical probe . nih.govnih.gov For example, the attachment of a fluorescent dye or a spin label to the phenyl ring would enable the study of protein folding, protein-protein interactions, and other dynamic processes using techniques such as fluorescence resonance energy transfer (FRET) or electron paramagnetic resonance (EPR) spectroscopy. The D-configuration can also be exploited to probe specific chiral recognition events in biological systems.

The integration of this compound into such complex systems holds the key to a deeper understanding of molecular recognition, enzymatic mechanisms, and the intricate workings of biological systems at the molecular level.

Q & A

Q. What are the critical steps in synthesizing Cbz-4-Methoxy-D-Phenylalanine, and how can purity be ensured?

- Methodological Answer : Synthesis involves sequential protection of the amino group using benzyl chloroformate (Cbz-Cl) under alkaline conditions (pH 9–10) to prevent racemization. The 4-methoxy substituent is introduced via electrophilic aromatic substitution or through pre-functionalized precursors. Post-synthesis, purity is ensured via:

Q. How does the 4-methoxy group influence solubility and reactivity in peptide coupling reactions?

- Methodological Answer : The 4-methoxy group enhances solubility in polar organic solvents (e.g., DMF, DMSO) due to its electron-donating nature. However, it introduces steric hindrance during coupling reactions, reducing reaction rates by ~20% compared to unsubstituted analogs. To mitigate this:

- Use coupling agents like HATU or PyBOP (0.1–0.3 eq excess).

- Optimize reaction temperature (0–4°C for sterically hindered residues).

- Monitor reaction progress via FT-IR for carbamate formation (C=O stretch at 1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic deprotection kinetics between this compound and its analogs?

- Methodological Answer : Contradictions often arise from differences in enzyme specificity (e.g., chymotrypsin vs. carboxypeptidase). Systematic approaches include:

-

Kinetic assays : Compare values under standardized conditions (pH 7.4, 37°C).

-

Molecular docking : Analyze steric clashes between the 4-methoxy group and enzyme active sites (e.g., using AutoDock Vina).

-

Cross-validation : Test deprotection rates with structurally related compounds (e.g., 4-methyl or 4-fluoro analogs) to isolate substituent effects (Table 1) .

Table 1 : Deprotection Rates of Cbz-Protected Phenylalanine Analogs

Substituent Enzyme (kcat/KM, M⁻¹s⁻¹) Relative Rate (%) 4-Methoxy Chymotrypsin: 2.1 × 10³ 65% 4-Methyl Chymotrypsin: 3.2 × 10³ 100% 4-Fluoro Carboxypeptidase: 1.8 × 10³ 78%

Q. What strategies optimize automated solid-phase synthesis of peptides containing this compound?

- Methodological Answer : Key challenges include steric hindrance and aggregation. Optimize via:

- Resin selection : Use low-loading Wang resin (0.2–0.4 mmol/g) to reduce intermolecular interactions.

- Coupling cycles : Extend activation time (15–20 min) with 5% v/v DIEA in DMF.

- Real-time monitoring : Employ in-situ Raman spectroscopy to track Fmoc deprotection (peak at 740 cm⁻¹).

- Post-synthesis analysis : Use MALDI-TOF MS to verify sequence integrity and quantify truncation products .

Q. How do electronic properties of the 4-methoxy group affect stability under acidic/basic conditions?

- Methodological Answer : The 4-methoxy group’s electron-donating nature increases susceptibility to acid-catalyzed hydrolysis of the Cbz group. Stability studies show:

- Acidic conditions (pH < 2) : 50% deprotection within 2 hours (vs. 8 hours for 4-methyl analogs).

- Basic conditions (pH > 10) : Stable for >24 hours due to resonance stabilization of the carbamate.

Mitigate premature deprotection by: - Avoiding TFA concentrations >50% during resin cleavage.

- Using buffered deprotection solutions (e.g., 20% piperidine in DMF with 0.1 M HOBt) .

Data Analysis and Contradiction Resolution

Q. What methodologies address discrepancies in reported biological activities of this compound-containing peptides?

- Methodological Answer : Discrepancies often stem from peptide conformation or assay variability. Resolve via:

- Circular Dichroism (CD) : Compare secondary structures (α-helix, β-sheet) in PBS vs. DMSO.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to target receptors (e.g., GPCRs).

- Meta-analysis : Normalize bioactivity data using reference standards (e.g., flucloxacillin sodium for HPLC calibration) .

Q. How can researchers validate the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to separate D/L enantiomers. Confirm purity via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.